Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate
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Overview
Description
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a dimethylaminoethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate typically involves the following steps:
Formation of the dichlorophenyl intermediate: This can be achieved by chlorination of a phenyl precursor.
Introduction of the dimethylaminoethyl group: This step involves the reaction of the dichlorophenyl intermediate with a dimethylaminoethyl reagent under basic conditions.
Esterification: The final step is the esterification of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Exploration as a potential pharmaceutical compound, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}propanoate
- Ethyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate
- Methyl 2-(3,4-dichlorophenyl)-2-{[2-(methylamino)ethyl]amino}acetate
Uniqueness
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in research and industry.
Properties
Molecular Formula |
C13H18Cl2N2O2 |
---|---|
Molecular Weight |
305.20 g/mol |
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-17(2)7-6-16-12(13(18)19-3)9-4-5-10(14)11(15)8-9/h4-5,8,12,16H,6-7H2,1-3H3 |
InChI Key |
AEQKJSMTBSTZAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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